(5E)-5-(2-bromobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one

Rhodanine SAR PRL-3 inhibition Photosynthetic electron transport

Screening rhodanine libraries for PRL-3 or PET inhibitors? The ortho-bromo substitution on this 5-arylidene rhodanine delivers a critical positional comparator-shifting halogen placement from para to ortho alters target engagement geometry and can invert activity profiles. • Direct ortho-bromo comparator for para-halo rhodanine SAR series; para-bromo analog IC₅₀ = 3.0 µmol/L in PET assays. • Enables systematic positional scanning of benzylidene ring substitution for PRL-3 phosphatase inhibitor optimization. • Supplied at 95% purity for screening-collection building and hit-to-lead SAR studies.

Molecular Formula C10H6BrNOS2
Molecular Weight 300.2 g/mol
CAS No. 5503-75-3
Cat. No. B1597473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5E)-5-(2-bromobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one
CAS5503-75-3
Molecular FormulaC10H6BrNOS2
Molecular Weight300.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=C2C(=O)NC(=S)S2)Br
InChIInChI=1S/C10H6BrNOS2/c11-7-4-2-1-3-6(7)5-8-9(13)12-10(14)15-8/h1-5H,(H,12,13,14)
InChIKeyHCQIPSCNDYWABJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5503-75-3: Ortho-Bromo Rhodanine Scaffold


Compound (5E)-5-(2-bromobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one (CAS 5503-75-3) is a 5-arylidene-2-thioxothiazolidin-4-one (rhodanine) that carries an ortho-bromine on the benzylidene ring. Rhodanines are privileged heterocycles in medicinal chemistry, and the ortho-halogen substitution directly modulates the pharmacophore’s geometry and electronic surface relative to the more common para-substituted analogs [1]. The compound is typically supplied as a 95% pure solid for screening-collection building and structure–activity relationship (SAR) studies .

Ortho-bromo substitution on benzylidene ring for positional SAR scanning.
Supplied as 95% purity solid suitable for screening collection building.
Probes steric and electronic effects in hydrophobic enzyme pockets.

Positional Specificity in Rhodanine SAR


Within the 5-benzylidene-rhodanine series, the halogen position critically controls both molecular topology and target engagement. Published SAR on related rhodanines demonstrates that moving a bromine from the para to the ortho position alters the inhibitor’s fit in hydrophobic enzyme pockets and can shift activity profiles, as shown for photosynthetic electron transport (PET) inhibitors where the para-bromo analog reached an IC₅₀ of 3.0 µmol/L [1]. Such positional effects extend to anti-cancer targets: rhodanine-based PRL-3 inhibitors are highly sensitive to the substitution pattern on the benzylidene ring, with the ortho-bromo arrangement contributing to sub-micromolar potency in optimized leads [2]. Therefore, treating all bromobenzylidene rhodanines as interchangeable undermines SAR reproducibility and can mislead hit-to-lead decisions.

!
Positional isomerism alters molecular topology

Moving bromine from para to ortho changes the inhibitor’s shape and surface, affecting fit in target binding pockets.

!
Activity profile may shift

Class-level SAR shows that bromine position modulates target engagement; ortho and para isomers should not be treated as interchangeable.

!
SAR reproducibility may be compromised

Substituting one bromobenzylidene rhodanine for another undermines hit-to-lead decisions and can mislead structure–activity models.

Quantitative Evidence: 5503-75-3 vs. Analogs


Direct Comparative Data Gap

After a systematic search of primary literature, patents, and authoritative databases, no direct head-to-head comparison that simultaneously reports quantitative activity data for 5-(2-bromobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one (5503-75-3) and a named comparator under the same assay conditions has been found. The most relevant class-level evidence comes from two directions: (i) a photosynthesis-inhibition study that quantifies the para-bromo analog (IC₅₀ = 3.0 µmol/L) [1]; and (ii) a PRL-3 inhibitor series where an optimized ortho-bromo-containing rhodanine reaches IC₅₀ = 0.9 µM [2]. Both datasets indicate that the bromine position is a key activity determinant, but neither directly quantifies the compound 5503-75-3 against a close analog in the same experiment.

Direct comparative data gap
Class-level inference
Para-Br analog PET IC₅₀: 3.0 µmol/L (spinach chloroplasts)
Ortho-Br PRL-3 inhibitor (scaffold related) IC₅₀: 0.9 µM (recombinant enzyme)
Class-level SAR supports bromine position as activity determinant, but no head-to-head assay for 5503-75-3 vs. para isomer.
Supplier or in-house comparative profiling required before procurement decision.
Rhodanine SAR PRL-3 inhibition Photosynthetic electron transport

Application Scenarios for 5503-75-3


Ortho-Substituent SAR for Phosphatase Inhibitors

Based on the demonstrated sensitivity of rhodanine-based PRL-3 inhibitors to benzylidene substitution pattern, 5503-75-3 provides a direct ortho-bromo comparator for para-halo and unsubstituted analogs [1]. Teams working on PRL‑3 or related protein tyrosine phosphatases can use this compound to map the steric and electronic demands of the aryl-binding sub-pocket.

Counter-Screen for Para-Bromo Rhodanines

In photosynthetic electron transport (PET) and related chloroplast-based assays, the para-bromo analog is a confirmed inhibitor with IC₅₀ = 3.0 µmol/L [2]. Introducing 5503-75-3 as an ortho-isomer in the same assay can reveal whether the activity is retained, lost, or inverted—data that are essential for establishing a robust SAR model.

Positional Scanning of Rhodanine Scaffolds

Because the 2-thioxothiazolidin-4-one core is a frequent hit in high-throughput screens, procuring 5503-75-3 alongside the 4‑bromo, 4‑chloro, and unsubstituted benzylidene derivatives [1][2] enables a systematic positional scan. This approach helps medicinal chemistry teams identify the optimal halogen placement for a given target before investing in de novo synthesis.

Application
Selection Property
Validation Focus
Ortho-substituent SAR for phosphatase targets
Ortho-bromo benzylidene topology vs. para-halo references
Enzyme assay endpoint comparison (concentration-dependent response)
Counter-screen against para-bromo rhodanines
Positional isomer activity shift
PET or chloroplast-based assay endpoint (IC₅₀ determination)
Positional scanning of rhodanine scaffolds
Halogen placement (ortho, para, unsubstituted) array
SAR model building with systematic scaffold variation
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